molecular formula C8H10N2O B1318876 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol CAS No. 785774-74-5

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol

Cat. No.: B1318876
CAS No.: 785774-74-5
M. Wt: 150.18 g/mol
InChI Key: ZCZXOFXBMBTCKF-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol is a nitrogen-containing heterocyclic compound with the molecular formula C8H10N2O. It is a derivative of naphthyridine, characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms.

Biochemical Analysis

Biochemical Properties

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with HIV-1 integrase, an enzyme crucial for the replication of the HIV virus . This interaction occurs at the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site, inhibiting the enzyme’s function and thereby impeding viral replication. Additionally, this compound has been studied for its potential anticancer properties, interacting with various proteins involved in cell proliferation and apoptosis .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapy . Furthermore, its interaction with HIV-1 integrase affects the viral life cycle, demonstrating its antiviral potential . These effects highlight the compound’s ability to modulate critical cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of HIV-1 integrase involves binding to the LEDGF/p75-binding site, which prevents the enzyme from integrating viral DNA into the host genome . This mechanism of action is crucial for its antiviral activity. Additionally, the compound’s anticancer properties are attributed to its ability to interfere with proteins that regulate cell cycle progression and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its biological activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antiviral and anticancer activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Studies in animal models are essential for understanding the compound’s safety and efficacy profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic flux and its effects on metabolite levels are areas of active research, as understanding these pathways is crucial for optimizing its therapeutic use .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its overall efficacy and safety . Understanding these transport mechanisms is vital for developing effective delivery systems for the compound.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of aminopyridines followed by cyclization and decarboxylation. For instance, the formation of the second pyridine ring and subsequent decarboxylation can be achieved by prolonged refluxing in concentrated hydrobromic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a wide range of functionalized naphthyridine derivatives .

Scientific Research Applications

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol is unique due to its specific ring structure and the presence of a hydroxyl group at the 3-position. This structural feature imparts distinct reactivity and biological activity compared to other naphthyridine derivatives.

Properties

IUPAC Name

5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-7-3-6-4-9-2-1-8(6)10-5-7/h3,5,9,11H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZXOFXBMBTCKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590488
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

785774-74-5
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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